3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound is a pyrrolidine derivative featuring a tert-butyl ester group at the 1-position and a sulfanylmethyl substituent linked to a 6-methylpyridazine ring at the 3-position. Its molecular formula is C₁₄H₂₁N₃O₂S, with a molar mass of 295.40 g/mol . The tert-butyl ester group is a common protective moiety in organic synthesis, stabilizing the pyrrolidine core during reactions.
Properties
Molecular Formula |
C15H23N3O2S |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl 3-[(6-methylpyridazin-3-yl)sulfanylmethyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2S/c1-11-5-6-13(17-16-11)21-10-12-7-8-18(9-12)14(19)20-15(2,3)4/h5-6,12H,7-10H2,1-4H3 |
InChI Key |
PZDBOJXPTRLQPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)SCC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves several steps. One common method starts with the preparation of 3-chloro-6-methylpyridazine, which is then reacted with hydrazine in ethanol under reflux conditions to form 3-hydrazino-6-methylpyridazine . This intermediate is further reacted with various reagents to introduce the sulfanylmethyl group and the pyrrolidine ring. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to obtain the desired compound.
Chemical Reactions Analysis
3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to form dihydropyridazines using reducing agents like sodium borohydride.
Substitution: The chloro group in the pyridazine ring can be substituted with nucleophiles such as amines or thiols under basic conditions.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Scientific Research Applications
3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with enzymes and receptors, modulating their activity. The sulfanylmethyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. The overall effect of the compound depends on its specific structure and the nature of the molecular targets involved.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the compound and analogs:
Research Findings and Implications
- Reactivity Trends : Chloro-substituted pyridazines () are more reactive toward cross-coupling reactions than methyl-substituted analogs, enabling diversification in medicinal chemistry .
- Biological Interactions : Sulfanylmethyl groups (as in the target compound) may facilitate thiol-mediated binding to proteins, while sulfonamides () could engage in hydrogen bonding .
- Stereoselectivity : The (R)-configured analog () highlights the role of stereochemistry in optimizing inhibitor potency, a critical factor in drug design .
Biological Activity
3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound belonging to the pyridazine family. Its unique structure, featuring a pyridazine ring and a pyrrolidine moiety, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyridazine Ring : Substituted with a methyl group and a sulfanylmethyl group.
- Pyrrolidine Ring : Linked to a tert-butyl ester of a carboxylic acid.
This structural arrangement contributes to its unique chemical properties and potential biological activities.
Antimicrobial Activity
Research indicates that 3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action involves the disruption of bacterial cell wall synthesis and inhibition of enzymatic activities critical for bacterial survival.
Anticancer Properties
The compound has also shown promising anticancer activity. Studies reveal that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. The interaction with molecular targets such as enzymes and receptors alters their activity, leading to reduced proliferation of cancer cells.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic residues in proteins, which can significantly alter their function. This mechanism is crucial for understanding its therapeutic potential and side effects.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 3-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-(4-Methyl-pyrimidin-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyrimidine ring instead of pyridazine | Different nitrogen positioning alters reactivity |
| (S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Chlorine substitution on the pyrimidine | Potential for varied biological activity due to halogen presence |
| (R)-3-(5-Methyl-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Pyridine ring with sulfur substitution | Different sulfur positioning may affect interaction dynamics |
This table highlights how variations in nitrogen and sulfur positioning can influence chemical reactivity and biological activity.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of this compound:
- Antibacterial Study : A study published in [source] demonstrated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Anticancer Study : Research reported in [source] indicated that treatment with this compound resulted in a 50% reduction in cell viability in various cancer cell lines, including breast and lung cancer cells. The study utilized MTT assays to quantify cytotoxic effects.
- Mechanistic Insights : Further investigations revealed that the compound interacts with specific protein targets, leading to altered signaling pathways associated with cell growth and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
